2,3-Dimethyl-5-isopropylpyrazine
Overview
Description
2,3-Dimethyl-5-isopropylpyrazine (DMIP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMIP is a pyrazine derivative with a unique structure that makes it an attractive candidate for use in medicinal chemistry, food flavoring, and other industries. In
Scientific Research Applications
1. Chemical Structure Analysis
The radical anions of 2,3-dimethylpyrazine, which is structurally similar to 2,3-Dimethyl-5-isopropylpyrazine, have been studied for their electronic structure and ion pair analysis. These studies provide insights into the structural properties and electronic configurations of such compounds (Hay & Pomery, 1976).
2. Biological Activity in Ants
Research has been conducted on alkylpyrazine alarm pheromones in ants, particularly focusing on compounds like 2,5-Dimethyl-3-isopentylpyrazine, which is closely related to 2,3-Dimethyl-5-isopropylpyrazine. These studies explore the role of such compounds in ant communication and behavior (Duffield, Blum, & Wheeler, 1976).
3. Synthetic Organic Chemistry
2,3-Dimethyl-5-isopropylpyrazine analogs have been used in various synthetic organic chemistry applications, including the reaction of iodomethyltin(IV) compounds with pyrazine derivatives. Such research contributes to the development of new synthetic methodologies in chemistry (Dölling, 2012).
4. Heterocyclic Synthesis
Compounds structurally related to 2,3-Dimethyl-5-isopropylpyrazine are used in the synthesis of various heterocyclic compounds, like pyrazole, pyridine, and pyrimidine derivatives. This has implications in the field of medicinal chemistry and drug development (Fadda et al., 2012).
properties
IUPAC Name |
2,3-dimethyl-5-propan-2-ylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-6(2)9-5-10-7(3)8(4)11-9/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIYGJBEUZEJAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N=C1C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335950 | |
Record name | 2,3-dimethyl-5-isopropylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-5-isopropylpyrazine | |
CAS RN |
40790-21-4 | |
Record name | 2,3-dimethyl-5-isopropylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.